4,6-Difluoro-1H-indazole-3-carbaldehyde
Description
Overview of Indazole as a Nitrogen Heterocycle
Indazole, also known as benzo[d]pyrazole, is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govwikipedia.orgresearchgate.net As a member of the nitrogen-containing heterocycles, the indazole scaffold is a crucial building block in medicinal chemistry and drug discovery, with over 85% of biologically active compounds featuring a heterocyclic component. nih.govresearchgate.net While rarely found in nature, synthetic indazole derivatives exhibit a wide array of pharmacological activities. nih.govwikipedia.org The versatile structure of indazole allows for diverse substitutions, leading to compounds used as anti-inflammatory, anti-cancer, and anti-HIV agents, among other therapeutic applications. nih.govnih.gov The fundamental structure is amphoteric, meaning it can be protonated to form an indazolium cation or deprotonated to an indazolate anion. wikipedia.org
Table 1: Physicochemical Properties of 1H-Indazole
| Property | Value |
|---|---|
| Chemical Formula | C₇H₆N₂ |
| Molar Mass | 118.14 g/mol |
| Melting Point | 147 to 149 °C |
| Boiling Point | 270 °C |
| CAS Number | 271-44-3 |
Data sourced from reference wikipedia.org
Aromaticity and Tautomeric Equilibria in 1H-Indazole Systems
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, which differ in the position of the nitrogen-bound proton in the pyrazole ring. nih.govresearchgate.net The 1H-indazole tautomer, with the proton on the nitrogen atom at position 1 (N1), is the benzenoid form. The 2H-indazole tautomer, with the proton on the nitrogen at position 2 (N2), is the quinonoid form. researchgate.net A third, less common form, 3H-indazole, is generally not significant. chemicalbook.com The equilibrium between the 1H and 2H forms is a critical aspect of indazole chemistry, influencing the molecule's physical and chemical properties. rsc.org
Numerous experimental and theoretical studies have established that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govresearchgate.netrsc.org This greater stability is primarily attributed to its higher degree of aromaticity. rsc.org The energy difference between the two tautomers has been calculated, with the 1H form being more stable by approximately 3.6 to 4.1 kcal/mol. chemicalbook.comrsc.orgrsc.org This inherent stability means that in most conditions, the 1H-tautomer is the predominant species. researchgate.netrsc.org
Factors such as lone pair-lone pair repulsions and the nature of substituents can also influence the tautomeric equilibrium. rsc.org Furthermore, the protonation sites differ between the tautomers; 2H-indazole derivatives are considered stronger bases than their 1H counterparts because the ring nitrogen in the 2H form has a higher proton affinity. chemicalbook.com
Table 2: Calculated Stability Difference between Indazole Tautomers
| Method | Energy Difference (kcal/mol) | More Stable Tautomer | Reference |
|---|---|---|---|
| MP2/6-31G** | 3.6 - 4.1 | 1H-Indazole | rsc.orgrsc.org |
| Ab initio/DFT | ~3.5 (gas), ~3.8 (water) | 1H-Indazole | nih.gov |
Role of Fluorine Substituents in Modulating Indazole Properties
The strategic incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.govmdpi.com When applied to the indazole scaffold, fluorine substitution can significantly alter its physicochemical characteristics. The high electronegativity and small size of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets. nih.govmdpi.com
Replacing a carbon-hydrogen bond with a more stable carbon-fluorine bond can block sites of metabolic attack, thereby increasing the compound's bioavailability. nih.govmdpi.com For instance, studies on fluorinated indazoles as Rho kinase (ROCK1) inhibitors demonstrated that the position of the fluorine atom is crucial; a 6-fluoroindazole derivative showed significantly enhanced inhibitory potency (IC₅₀ of 14 nM) and oral bioavailability (61%) compared to its 4-fluoro counterpart (IC₅₀ of 2500 nM). nih.gov The introduction of fluorine can also lower the pKa of nearby functional groups, which can fine-tune a drug's solubility and ability to cross cell membranes. mdpi.com
Contextual Importance of 4,6-Difluoro-1H-indazole-3-carbaldehyde in Contemporary Chemical Research
The compound this compound is a key intermediate in the synthesis of more complex molecules, particularly for pharmaceutical research. nih.govchemimpex.com The indazole-3-carbaldehyde structural motif is highly valued as a versatile precursor. chemimpex.com The aldehyde functional group is readily converted into a wide variety of other functionalities, including alkenes, alcohols, amines, and various heterocyclic rings, through reactions like Wittig and Knoevenagel condensations or cyclization reactions. nih.gov
This reactivity allows for the construction of libraries of 3-substituted indazole derivatives, which are actively explored as potent inhibitors of protein kinases—a class of enzymes frequently targeted in cancer therapy. nih.govnih.gov The presence of two fluorine atoms at the 4- and 6-positions of the benzene ring is intended to confer the advantageous properties associated with fluorination, such as enhanced metabolic stability and target binding affinity. nih.govmdpi.com Therefore, this compound serves as a specialized building block for developing novel, potentially more effective and stable kinase inhibitors and other bioactive compounds. nih.govchemimpex.com
Table 3: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₈H₄F₂N₂O |
| Molecular Weight | 182.13 g/mol |
| CAS Number | 887567-80-8 |
Data sourced from reference chemicalbook.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 1H-Indazole |
| 2H-Indazole |
| 3H-Indazole |
| This compound |
| 4-fluoroindazole |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWXGRIXOURZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273088 | |
| Record name | 4,6-Difluoro-1H-indazole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887567-80-8 | |
| Record name | 4,6-Difluoro-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Difluoro-1H-indazole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Pathways of 4,6 Difluoro 1h Indazole 3 Carbaldehyde
Transformations of the Aldehyde Moiety
The aldehyde functional group is one of the most reactive and versatile in organic chemistry, susceptible to oxidation, reduction, condensation, and various nucleophilic addition reactions. These transformations provide access to a wide array of 3-substituted indazole derivatives. nih.govekb.eg
The aldehyde group of 4,6-Difluoro-1H-indazole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 4,6-Difluoro-1H-indazole-3-carboxylic acid. This transformation is a common and fundamental reaction for aldehydes. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid) to milder, more selective reagents.
While specific literature detailing the oxidation of this compound is not abundant, the synthesis of its corresponding carboxylic acid is a known process, often achieved through methods that involve the oxidation of a 3-position precursor. google.com For instance, related indazole syntheses have utilized oxidation as a key step to furnish the carboxylic acid moiety. google.com The direct oxidation of the aldehyde is a standard and predictable synthetic route.
Table 1: Oxidation of this compound
| Reactant | Typical Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Potassium permanganate (KMnO₄) | 4,6-Difluoro-1H-indazole-3-carboxylic acid | Oxidation |
| This compound | Jones Reagent (CrO₃/H₂SO₄) | 4,6-Difluoro-1H-indazole-3-carboxylic acid | Oxidation |
The carbonyl group of the aldehyde is readily reduced to form either a primary alcohol or, via reductive amination, an amine.
Alcohol Formation: Reduction of the aldehyde to a primary alcohol, (4,6-Difluoro-1H-indazol-3-yl)methanol, can be accomplished using common hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this purpose, typically in alcoholic solvents like methanol or ethanol (B145695). masterorganicchemistry.comcommonorganicchemistry.com It effectively reduces aldehydes and ketones without affecting more robust functional groups like esters or amides. masterorganicchemistry.comyoutube.com For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective and requires anhydrous conditions. libretexts.org
Amine Formation (Reductive Amination): Reductive amination provides a direct pathway to synthesize primary, secondary, or tertiary amines from the aldehyde. The process involves the initial condensation of the aldehyde with an amine (or ammonia) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.net Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective for this one-pot reaction, as they are selective for the protonated imine intermediate over the starting aldehyde. researchgate.net
Table 2: Reduction Pathways for this compound
| Reactant | Reagent(s) | Product | Product Type |
|---|---|---|---|
| This compound | Sodium borohydride (NaBH₄) in Methanol | (4,6-Difluoro-1H-indazol-3-yl)methanol | Primary Alcohol |
| This compound | Lithium aluminum hydride (LiAlH₄) then H₂O | (4,6-Difluoro-1H-indazol-3-yl)methanol | Primary Alcohol |
The electrophilic carbonyl carbon of the aldehyde readily reacts with primary amines to form imines (Schiff bases) and with hydrazines to yield hydrazones. These condensation reactions typically occur under mild, often acid-catalyzed, conditions and proceed via the nucleophilic addition of the nitrogen atom to the carbonyl, followed by the elimination of a water molecule.
The formation of hydrazones from related indazole derivatives is a well-established reaction. For example, 1H-indazole-3-carboxylic acid methyl ester reacts with hydrazine (B178648) hydrate to form 1H-indazole-3-carboxylic acid hydrazide. This hydrazide can then be further reacted with other aldehydes or ketones. Similarly, the aldehyde of this compound is expected to react directly with hydrazine or substituted hydrazines (e.g., phenylhydrazine) to form the corresponding hydrazone derivatives. nih.gov
Table 3: Condensation Reactions of this compound
| Reactant | Reagent | Product Type |
|---|---|---|
| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) |
| This compound | Hydrazine (H₂N-NH₂) | Hydrazone |
| This compound | Phenylhydrazine (Ph-NH-NH₂) | Phenylhydrazone |
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent carbon-based nucleophiles that readily add to the carbonyl group of aldehydes. masterorganicchemistry.com The reaction of this compound with a Grignard reagent would result in the formation of a secondary alcohol after an acidic workup. This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of a wide variety of alkyl, alkenyl, or aryl substituents at the carbon that was formerly the aldehyde carbon. masterorganicchemistry.com
The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. Subsequent protonation with a mild acid yields the final secondary alcohol product. masterorganicchemistry.com
Reactivity of the Fluorine Substituents
The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the indazole core.
Fluorine atoms on an aromatic ring, particularly when activated by electron-withdrawing groups like the fused pyrazole (B372694) ring of the indazole system, can act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. The strong electron-withdrawing nature of the indazole moiety deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.
Table 4: Nucleophilic Aromatic Substitution on the Indazole Ring
| Reactant | Nucleophile (Nu⁻) | Potential Product | Reaction Type |
|---|---|---|---|
| This compound | Amine (R₂NH) | 4-Amino-6-fluoro- or 4,6-diamino-1H-indazole-3-carbaldehyde | SₙAr |
| This compound | Alkoxide (RO⁻) | 4-Alkoxy-6-fluoro- or 4,6-dialkoxy-1H-indazole-3-carbaldehyde | SₙAr |
Influence of Fluorine on Ring Activation/Deactivation
The presence of two fluorine atoms on the benzenoid ring of the indazole core has a profound influence on its chemical reactivity. Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing effect through the sigma bonds (a -I or negative inductive effect). This effect significantly reduces the electron density of the entire aromatic system.
Simultaneously, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system (a +M or positive mesomeric effect). For halogens, this mesomeric effect is generally weaker than their inductive effect. In the case of this compound, the two fluorine atoms and the aldehyde group collectively lead to a highly electron-deficient (deactivated) ring system. This deactivation makes the molecule less susceptible to electrophilic aromatic substitution compared to unsubstituted indazole. Conversely, the reduced electron density enhances the ring's susceptibility to nucleophilic aromatic substitution, should a suitable leaving group be present.
The deactivating nature of these substituents makes reactions like classical electrophilic aromatic substitution challenging, requiring harsh conditions if they proceed at all. The primary sites for such reactions are also influenced by the directing effects of these groups.
| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Ring |
|---|---|---|---|---|
| Fluorine | 4 | Strongly Electron-Withdrawing | Weakly Electron-Donating | Strong Deactivation |
| Fluorine | 6 | Strongly Electron-Withdrawing | Weakly Electron-Donating | Strong Deactivation |
| Carbaldehyde | 3 | Electron-Withdrawing | Strongly Electron-Withdrawing (-M) | Strong Deactivation |
Electrophilic and Nucleophilic Substitutions on the Indazole Ring
Due to the strong deactivation of the indazole ring by the fluorine and aldehyde groups, electrophilic aromatic substitution reactions are not commonly reported for this specific compound and are expected to be difficult. The electron-poor nature of the ring system makes it a poor nucleophile for attacking electrophiles. The most likely positions for any potential electrophilic attack would be C5 and C7, as they are least deactivated by the combined electronic effects.
Conversely, the electron deficiency makes the molecule a candidate for nucleophilic aromatic substitution (SNAr), particularly if one of the fluorine atoms were to act as a leaving group. SNAr reactions are favored on aromatic rings that are substituted with strong electron-withdrawing groups. wikipedia.orgyoutube.comyoutube.comlibretexts.org
Direct electrophilic halogenation, nitration, or sulfonation of this compound has not been extensively documented in scientific literature. These reactions typically require electron-rich aromatic substrates. Given the highly deactivated nature of the ring, it is predicted that forcing conditions (e.g., strong acids, high temperatures) would be necessary, which could lead to decomposition or unwanted side reactions.
If such a reaction were to occur, the directing effects of the existing substituents would guide the incoming electrophile. The fluorine atoms are ortho, para-directors, while the indazole's pyrazole ring and the C3-aldehyde complicate simple predictions. Theoretical calculations would be necessary to predict the most likely site of substitution (C5 or C7) with any certainty.
Friedel-Crafts reactions are classic examples of electrophilic aromatic substitution and are notoriously difficult on strongly deactivated aromatic rings. medkoo.com The reaction requires a Lewis acid catalyst (e.g., AlCl₃), which can complex with the nitrogen atoms of the indazole ring and the oxygen of the aldehyde group, adding further deactivation. Consequently, Friedel-Crafts acylation and alkylation are considered synthetically unviable for this compound.
Directed ortho-metalation (DoM) is a powerful strategy for functionalizing aromatic rings, often overcoming the limitations of classical electrophilic substitution. However, for this compound, regioselectivity can be an issue. The acidic N-H proton of the pyrazole ring is the most likely site of initial deprotonation with a strong base (like n-butyllithium). To achieve C-H metalation on the carbocyclic ring, protection of the N1 position is typically required.
Once N-protected, metalation could potentially be directed by one of the fluorine atoms or the protected C3-substituent. A plausible site for lithiation would be the C7 position, which is ortho to the N1 position of the pyrazole ring and meta to the C4-fluorine. Subsequent quenching of the resulting organometallic intermediate with an electrophile (e.g., CO₂, I₂, alkyl halides) would introduce a new functional group at this position. A concise route to a fluorinated indazole has been developed utilizing an electronically directed metalation/formylation sequence, highlighting the utility of this approach in the synthesis of complex indazoles. nih.gov
Ring Transformations and Rearrangement Reactions
While specific ring transformation or rearrangement reactions involving this compound are not well-documented, fluorinated heterocycles can undergo unique transformations. For instance, ring-opening fluorination reactions have been observed in other heterocyclic systems like isoxazoles upon treatment with electrophilic fluorinating agents. libretexts.orgchemicalbook.comrsc.orgnih.gov Such pathways are highly dependent on the specific ring system and reaction conditions. It is conceivable that under certain nucleophilic or thermal conditions, the indazole ring could undergo cleavage or rearrangement, although such reactivity has not been reported for this specific scaffold.
Exploiting this compound as a Versatile Synthetic Intermediate
The primary synthetic utility of this compound lies in the reactivity of its aldehyde group. The aldehyde can be readily transformed into a wide variety of other functional groups, making the compound a key building block for more complex molecules, especially in drug discovery. Indazole-3-carboxaldehydes are valuable precursors for synthesizing 3-substituted indazoles, which are core structures in numerous kinase inhibitors. youtube.com
The aldehyde functional group can undergo a range of standard transformations, as summarized in the table below.
| Reaction Type | Typical Reagents | Product Functional Group | Application Example |
|---|---|---|---|
| Oxidation | KMnO₄, Ag₂O, Jones Reagent | Carboxylic Acid | Amide coupling to form bioactive molecules. |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | Further functionalization or use as a linker. |
| Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃ | Secondary Amine | Key step in the synthesis of kinase inhibitors like Axitinib. chemicalbook.com |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Introduction of vinyl groups for further elaboration. youtube.com |
| Condensation Reactions | Active methylene compounds, hydrazines | Heterocycles (e.g., pyrazoles, pyridines) | Building complex polycyclic systems. |
The indazole scaffold is a recognized pharmacophore, and its derivatives are prominent in oncology drug development. For example, the marketed drug Axitinib, a potent VEGFR inhibitor, features a substituted indazole core. While the synthesis of Axitinib itself starts from a different indazole, the strategies employed highlight the importance of the C3-aldehyde (or a precursor) for elaboration into the final drug structure. The derivatization of the aldehyde group on the 4,6-difluoro-1H-indazole scaffold allows for the systematic exploration of chemical space to develop new potent and selective kinase inhibitors.
Compound Index
| Compound Name |
|---|
| This compound |
| Axitinib |
| n-butyllithium |
| Aluminum trichloride (AlCl₃) |
Advanced Spectroscopic Characterization and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. A comprehensive analysis utilizing various NMR techniques is essential to characterize 4,6-Difluoro-1H-indazole-3-carbaldehyde.
¹H and ¹³C NMR for Structural Assignment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the indazole ring, and the aldehyde proton. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 10.0-10.2 ppm. nih.gov The N-H proton signal is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally appearing in the region of δ 13.0-14.5 ppm in a solvent like DMSO-d₆. nih.gov
The aromatic region will display signals for the two protons on the benzene (B151609) ring, H-5 and H-7. Due to the fluorine substituents at positions 4 and 6, these protons will show complex splitting patterns arising from both homo- and heteronuclear coupling (¹H-¹H and ¹H-¹⁹F). The proton at C-7 would likely appear as a doublet of doublets due to coupling with the fluorine at C-6 and the proton at C-5. Similarly, the proton at C-5 would be split by the fluorine atoms at C-4 and C-6.
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is expected to resonate in the highly deshielded region of δ 185-190 ppm. nih.gov The carbon atoms attached to fluorine (C-4 and C-6) will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF). The remaining carbon atoms of the indazole ring will have chemical shifts influenced by the electron-withdrawing effects of the fluorine atoms and the aldehyde group. Based on data for related fluorinated indazoles, the chemical shifts for the carbon atoms of the benzene ring are expected to be significantly affected by the fluorine substituents. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
| 1-NH | 13.0 - 14.5 | - | br s | - |
| 3-CHO | 10.0 - 10.2 | 185 - 190 | s | - |
| 3 | - | ~145 | - | - |
| 3a | - | ~120 | - | - |
| 4 | - | ~155 (d) | - | ¹JCF ≈ 240-250 |
| 5 | 7.0 - 7.3 | ~100 (dd) | dd | JHF, JHH |
| 6 | - | ~158 (d) | - | ¹JCF ≈ 240-250 |
| 7 | 7.5 - 7.8 | ~105 (dd) | dd | JHF, JHH |
| 7a | - | ~140 | - | - |
Note: The predicted values are based on the analysis of related compounds and general substituent effects. Actual experimental values may vary.
¹⁹F NMR for Fluorine Environments and Coupling Analysis
¹⁹F NMR spectroscopy provides direct information about the chemical environment of the fluorine atoms. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at C-4 and C-6. The chemical shifts of these fluorine atoms will be influenced by the electronic effects of the indazole ring and the aldehyde group. Each fluorine signal will likely appear as a doublet of doublets due to coupling with the vicinal protons (H-5 for F-4 and H-5 and H-7 for F-6) and a smaller long-range coupling to each other. Analysis of the coupling constants will be crucial in confirming the assignment of the fluorine signals. For instance, in 4,6-difluoro-3-methyl-1H-indazole, the fluorine signals appear at -111.9 ppm (F4) and -112.9 ppm (F6). researchgate.net A similar range can be expected for the title compound.
¹⁴N and ¹⁵N NMR for Nitrogen Tautomerism and Hybridization States
Nitrogen NMR can provide valuable insights into the tautomeric state of the indazole ring. Indazoles can exist in two tautomeric forms, 1H- and 2H-indazole. For N-unsubstituted indazoles, the 1H-tautomer is generally the more stable form in solution. nih.govresearchgate.net The ¹⁵N NMR spectrum would show two distinct signals for the two nitrogen atoms (N-1 and N-2). The chemical shifts of these nitrogens are sensitive to their hybridization state and chemical environment. In the 1H-tautomer, N-1 is a pyrrole-type nitrogen, while N-2 is a pyridine-type nitrogen, leading to significantly different chemical shifts. Theoretical calculations and comparison with model compounds are often employed to assign the nitrogen signals and confirm the predominant tautomer. researchgate.net
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will reveal the coupling network between the protons. For this compound, a cross-peak between the H-5 and H-7 protons would confirm their spatial proximity, although direct coupling might be weak. More importantly, it would show correlations between the aromatic protons and any long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. The HSQC spectrum will definitively link the proton signals of H-5 and H-7 to their corresponding carbon atoms, C-5 and C-7.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the aldehyde proton (3-CHO) to C-3 and C-3a would confirm its position. Similarly, correlations from the N-H proton to C-3 and C-7a would provide evidence for the 1H-tautomer. Long-range ¹H-¹⁹F and ¹³C-¹⁹F correlations can also be observed in specialized HMBC experiments, further aiding in the complete structural assignment.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. The FTIR spectrum of this compound is expected to show several key absorption bands.
A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1660-1685 cm⁻¹. nih.gov The N-H stretching vibration of the indazole ring should appear as a broad band in the range of 3200-3400 cm⁻¹. nih.gov The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will likely produce a series of sharp bands between 1450 and 1600 cm⁻¹. The C-F stretching vibrations are expected to give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
Table 2: Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Aldehyde) | 1660 - 1685 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1100 - 1300 | Strong |
Raman Spectroscopy for Molecular Vibrations and Conformational Analysis
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, which are sensitive to its geometry and electronic structure. In conjunction with computational methods like Density Functional Theory (DFT), it provides deep insights into conformational preferences. nih.gov
For this compound, the Raman spectrum is expected to be characterized by distinct bands corresponding to its functional groups. Key vibrational modes would include:
Indazole Ring Vibrations: Stretching and deformation modes of the fused pyrazole (B372694) and benzene rings.
Carbonyl (C=O) Stretch: A strong band characteristic of the aldehyde group.
C-F Stretching Modes: Vibrations associated with the two carbon-fluorine bonds on the benzene ring.
N-H and C-H Vibrations: Stretching and bending modes from the indazole ring and aldehyde group.
Conformational analysis of similar molecules, such as the parent 1H-indazole-3-carbaldehyde, has been effectively performed using a combination of Raman spectroscopy and DFT calculations. researchgate.net These studies investigate the rotational isomerism of the aldehyde group relative to the indazole ring. The potential energy surface can be calculated to identify the most stable conformers, and their predicted Raman spectra can be compared with experimental results to confirm their presence. For this compound, the orientation of the aldehyde group (either syn or anti with respect to the N2 atom of the pyrazole ring) would be the primary conformational feature to analyze.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern under ionization. For this compound (Molecular Formula: C₈H₄F₂N₂O), the exact monoisotopic mass is 182.0291 Da.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The analysis of related indazole structures and general fragmentation rules for aromatic aldehydes suggests a likely fragmentation pathway. researchgate.netlibretexts.orgresearchgate.net The molecular ion peak (M⁺) at m/z 182 would be prominent due to the aromatic nature of the indazole core. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Formula of Lost Fragment |
| 182 | Molecular Ion [M]⁺ | - | - |
| 181 | [M-H]⁺ | Hydrogen radical | H |
| 154 | [M-CO]⁺ | Carbon monoxide | CO |
| 153 | [M-CHO]⁺ | Formyl radical | CHO |
| 127 | [C₇H₃F₂N]⁺ | Hydrogen cyanide from [M-CO]⁺ | HCN |
The initial loss of a hydrogen atom (H·) from the aldehyde or N-H group is a common fragmentation step for such compounds. libretexts.org A highly characteristic fragmentation for aldehydes is the loss of a formyl radical (·CHO, 29 Da) or neutral carbon monoxide (CO, 28 Da), leading to significant peaks at m/z 153 and 154, respectively. libretexts.org Further fragmentation of the stable difluoro-indazole cation could occur through the cleavage of the pyrazole ring.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing.
While the specific crystal structure for this compound has not been publicly reported, the structure of the parent compound, 1H-indazole-3-carbaldehyde, serves as an excellent model. researchgate.net The analysis of the parent compound revealed that its asymmetric unit contains two independent molecules. researchgate.net A defining feature of its crystal structure is the formation of one-dimensional chains through intermolecular N—H···O hydrogen bonds between the N-H of the pyrazole ring of one molecule and the aldehyde oxygen of a neighboring molecule. researchgate.net
Table 2: Representative Crystallographic Data for 1H-Indazole-3-carbaldehyde (Data serves as a model for the title compound)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pca2₁ | researchgate.net |
| N—H···O Bond Distance (Å) | 2.8178(15) and 2.8203(14) | researchgate.net |
| Key Intermolecular Interactions | N—H···O Hydrogen Bonds, π-π Stacking, C=O···π Interactions | researchgate.net |
Computational and Theoretical Investigations of 4,6 Difluoro 1h Indazole 3 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of fluorinated indazoles at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used method for determining the electronic structure and equilibrium geometry of molecular systems. For 4,6-Difluoro-1H-indazole-3-carbaldehyde, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to find the most stable arrangement of its atoms in three-dimensional space. This process, known as geometry optimization, minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the molecule's most probable conformation and serves as the foundation for further computational analysis.
Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)
A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental findings to confirm the molecular structure. The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Theoretical calculations provide a sound basis for experimental observations in the NMR spectra of indazole derivatives. nih.gov For this compound, these calculations can predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts, aiding in the assignment of signals in experimentally obtained spectra.
Similarly, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the infrared (IR) spectrum and can help identify characteristic vibrational modes associated with specific functional groups, such as the C=O stretch of the carbaldehyde group and the C-F stretches of the difluorinated benzene (B151609) ring.
Table 1: Predicted Spectroscopic Data for Indazole Derivatives (Illustrative)
| Parameter | Predicted Value Range | Method |
|---|---|---|
| ¹H NMR Chemical Shifts (ppm) | 7.0 - 10.5 | GIAO/DFT |
| ¹³C NMR Chemical Shifts (ppm) | 110 - 190 | GIAO/DFT |
| C=O Vibrational Frequency (cm⁻¹) | 1680 - 1710 | DFT |
| C-F Vibrational Frequency (cm⁻¹) | 1100 - 1250 | DFT |
Note: These are illustrative value ranges for indazole derivatives and not specific to this compound, as specific published data is not available.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, analysis of the HOMO and LUMO can reveal the most likely sites for electrophilic and nucleophilic attack. Reactivity indices, such as electronegativity, hardness, and softness, can also be derived from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactive nature.
Tautomeric Preference and Energy Landscape Studies
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net Computational studies have shown that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov Similar DFT calculations for this compound would involve optimizing the geometries of both the 1H and 2H forms and comparing their relative energies. This analysis is critical as the position of the proton can significantly influence the molecule's properties and reactivity. The energy landscape study helps to confirm that the 1H-indazole is the predominant and more stable form. researchgate.net
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer insights into the dynamic behavior of this compound.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. In the context of this compound, MD simulations can be performed to explore its conformational landscape and assess the stability of different orientations of the carbaldehyde group relative to the indazole ring. researchgate.net By simulating the molecule's movements over time, researchers can identify the most stable conformations and the energy barriers between them. These simulations provide a dynamic picture of the molecule's flexibility and intermolecular interactions, which are crucial for understanding its behavior in different environments. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1H-indazole |
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target. In the context of indazole derivatives, molecular docking studies have been instrumental in identifying potential protein targets and elucidating the binding modes of these compounds.
For instance, molecular docking studies on a series of 1H-indazole-3-carboxamide derivatives have been performed to evaluate their binding affinity with the renal cancer receptor (PDB: 6FEW). nih.gov These studies, often carried out using software like AutoDock, help in identifying the key amino acid residues in the binding pocket that interact with the indazole scaffold and its substituents. nih.gov The binding energy values obtained from these simulations provide a qualitative measure of the binding affinity.
In a study on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), molecular docking was used to understand the binding efficiency of the most potent compounds within the active site of the HIF-1α protein. nih.gov Similarly, docking studies on 1H-indazole analogs with the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1) have revealed significant binding interactions. nih.gov
A hypothetical molecular docking of this compound into a relevant protein active site would likely show the indazole core forming key hydrophobic and hydrogen bonding interactions. The fluorine atoms at positions 4 and 6 would be expected to modulate the electronic properties of the ring and potentially form specific interactions with the protein. The carbaldehyde group at position 3 is a key functional group that can act as a hydrogen bond acceptor.
Table 1: Example of Molecular Docking Scores for Indazole Derivatives against Various Protein Targets
| Compound/Derivative Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Reference |
| Indazole-3-carboxamide derivatives | Renal Cancer Receptor (6FEW) | Not specified, but identified best ligands | nih.gov |
| 1H-Indazole analogs | Cyclooxygenase-2 (COX-2) (3NT1) | -9.11 (for a difluorophenyl-containing analog) | nih.gov |
| Indazole derivatives | HIF-1α | Not specified, but showed good binding efficiency | nih.gov |
Note: This table is illustrative and compiles data from studies on various indazole derivatives, not specifically this compound.
Binding Free Energy Calculations (e.g., MM-GBSA) for Interaction Strength
To obtain a more quantitative prediction of the binding affinity, binding free energy calculations are often performed as a post-processing step after molecular docking. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for this purpose. It calculates the binding free energy by combining molecular mechanics energies with continuum solvation models.
In a study of 1H-indazole analogs as anti-inflammatory agents, MM-GBSA analysis was used to demonstrate substantial binding affinities for the target COX-2 enzyme. nih.gov The binding free energy is typically decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. This decomposition helps in understanding the driving forces for ligand binding.
For pyrido fused imidazo[4,5-c]quinoline derivatives, which share some structural similarities with indazoles, MM-GBSA analysis was used to refine the docking results and eliminate false positives. nih.gov The study highlighted that van der Waals energy contribution was a significant factor in the stabilization of the ligand-protein complex. nih.gov
A hypothetical MM-GBSA analysis of this compound would provide a more accurate estimation of its binding free energy to a target protein compared to docking scores alone. The fluorine substituents would likely contribute to both the van der Waals and electrostatic interaction energies.
Table 2: Illustrative Components of Binding Free Energy from MM-GBSA Analysis for a Ligand-Protein Complex
| Energy Component | Value (kcal/mol) |
| van der Waals Energy | -45.0 |
| Electrostatic Energy | -20.0 |
| Polar Solvation Energy | +25.0 |
| Non-polar Solvation Energy | -5.0 |
| Total Binding Free Energy (ΔG_bind) | -45.0 |
Note: This table presents hypothetical data to illustrate the typical components of a MM-GBSA calculation and does not represent actual data for this compound.
Structure-Activity Relationship (SAR) Elucidation through Computational Methods
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. Computational methods play a significant role in elucidating SAR by correlating the structural features of molecules with their biological activities.
For indazole derivatives, several SAR studies have been conducted. For instance, in a series of indazole-3-carboxamides investigated as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be critical for inhibitory activity. nih.gov The indazole-3-carboxamide isomer was active, while its reverse amide counterpart was inactive, highlighting a very specific structural requirement for activity. nih.gov
In another study on 1,3-disubstituted indazoles as HIF-1 inhibitors, it was found that a substituted furan (B31954) moiety on the indazole skeleton was crucial for high inhibitory activity. nih.gov The substitution pattern on the furan ring also significantly influenced the potency. nih.gov
For this compound, the fluorine atoms at positions 4 and 6 are expected to significantly influence its SAR. Fluorine substitution can affect the molecule's lipophilicity, metabolic stability, and binding interactions. The aldehyde group at position 3 is a versatile chemical handle that can be modified to explore the SAR of this scaffold further.
Table 3: Summary of Structure-Activity Relationship (SAR) Insights for Indazole Derivatives
| Scaffold/Series | Key SAR Findings | Reference |
| Indazole-3-carboxamides | The specific regiochemistry of the 3-carboxamide linker is essential for CRAC channel inhibition. | nih.gov |
| 1,3-Disubstituted indazoles | A substituted furan moiety at the 3-position is critical for HIF-1 inhibition. | nih.gov |
| 1,2-Disubstituted 5-nitroindazolinones | 2-Benzyl-1-alkyl derivatives showed high trypanocidal activity. | nih.gov |
Note: This table summarizes SAR findings from studies on various indazole derivatives to provide a context for the potential SAR of this compound.
QSAR Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, untested compounds.
Several QSAR studies have been performed on indazole derivatives. For example, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors led to the development of models with good statistical measures (r² = 0.8885 and q² = 0.7782 for the Gaussian-based model). tandfonline.com The steric and electrostatic contour maps generated from these models provided a structural framework for designing new inhibitors with improved potency. tandfonline.com
Another QSAR study on hexahydroindazole derivatives as anti-inflammatory agents also resulted in a statistically significant model (r² = 0.92, q² = 0.84), which indicated the importance of certain topological and physicochemical descriptors for the biological activity. researchgate.net
A QSAR model for a series of compounds including this compound would require a dataset of structurally related molecules with measured biological activities. The model could then be used to predict the activity of new analogs and guide the synthesis of more potent compounds. The descriptors in such a model would likely include parameters related to the fluorine and carbaldehyde substitutions.
Table 4: Example of Statistical Parameters for QSAR Models of Indazole Derivatives
| QSAR Model Type | Target | r² | q² | Reference |
| 3D-QSAR (Gaussian-based) | HIF-1α Inhibition | 0.8885 | 0.7782 | tandfonline.com |
| 3D-QSAR (Field-based) | HIF-1α Inhibition | 0.8832 | 0.6334 | tandfonline.com |
| 2D-QSAR | Anti-mycobacterial activity | 0.92 | 0.84 | researchgate.net |
Note: This table presents statistical data from QSAR studies on various indazole derivatives to illustrate the application of this methodology.
Mechanistic Biological Investigations of 4,6 Difluoro 1h Indazole 3 Carbaldehyde Derivatives
Enzyme Inhibition Studies and Mechanistic Insights
The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of enzymes. The introduction of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.
Kinase Inhibition (e.g., Protein Kinase Inhibitors, Tyrosine Kinase Inhibitors, PKMYT1 Kinase)
Indazole derivatives are widely recognized as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways. nih.govnih.gov The 1H-indazole-3-carboxaldehyde moiety serves as a key intermediate in the synthesis of more complex, polyfunctionalized 3-substituted indazoles that can be tailored for specific kinase targets. nih.gov
Research on related fluoroindazole compounds has demonstrated their potential as kinase inhibitors. For instance, the synthesis of 5-fluoro-1H-indazole-3-carbaldehyde and 6-fluoro-1H-indazole-3-carbaldehyde highlights the accessibility of these fluorinated building blocks for drug discovery. nih.gov While specific studies on 4,6-difluoro-1H-indazole-3-carbaldehyde derivatives are not prominent, the known role of the indazole core as a hinge-binding motif suggests that such derivatives could also exhibit kinase inhibitory activity. The electronic properties of the difluoro substitution pattern would likely influence the binding affinity and selectivity for different kinase targets.
Table 1: Examples of Indazole-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Structural Features |
| 1H-Indazole-3-carboxamides | PAK1 | 1H-indazole-3-carboxamide scaffold |
| General Indazole Derivatives | Various, including Tyrosine and Threonine Kinases | Indazole core acting as an indole (B1671886) bioisostere |
Nitric Oxide Synthase (NOS) Inhibition (nNOS, iNOS, eNOS)
Certain indazole derivatives have been identified as inhibitors of nitric oxide synthase (NOS) isoforms. nih.govnih.gov For example, 7-nitroindazole (B13768) is a known inhibitor of both neuronal NOS (nNOS) and inducible NOS (iNOS). nih.gov Studies have shown that the inhibitory action of these indazoles is likely due to their interaction with the heme-iron center of the enzyme, thereby preventing the binding of oxygen. nih.gov
The inhibitory potency and selectivity of indazole derivatives can be influenced by the substitution pattern on the indazole ring. For example, 7-nitroindazole displays IC50 values of 2.5 µM for bovine brain nNOS and 20 µM for macrophage iNOS. nih.gov While direct data on this compound derivatives is unavailable, the precedent set by other substituted indazoles suggests that this class of compounds could also modulate NOS activity.
Table 2: NOS Inhibition by Substituted Indazoles
| Compound | NOS Isoform | IC50 Value |
| 7-Nitroindazole | Bovine Brain nNOS | 2.5 µM |
| 7-Nitroindazole | Murine Macrophage iNOS | 20 µM |
| 6-Nitroindazole | Bovine Brain nNOS | 40 µM |
| 6-Nitroindazole | Murine Macrophage iNOS | 56 µM |
| 5-Nitroindazole | Bovine Brain nNOS | 1.15 mM |
| 5-Nitroindazole | Murine Macrophage iNOS | 240 µM |
| Indazole | Bovine Brain nNOS | 2.3 mM |
| Indazole | Murine Macrophage iNOS | 470 µM |
Cyclooxygenase (COX) Enzyme Modulation (e.g., COX-2)
The cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory drugs. nih.govnih.gov The expression of COX-2 is induced by pro-inflammatory stimuli and is involved in the synthesis of prostaglandins. nih.gov Several classes of heterocyclic compounds, including pyrazole (B372694) derivatives, have been developed as selective COX-2 inhibitors. mdpi.com Given the structural similarity between pyrazole and indazole, it is plausible that indazole derivatives could also exhibit COX-2 inhibitory activity.
While specific experimental data on the COX-2 modulation by this compound derivatives are lacking, the general structural features of known COX-2 inhibitors often include a diaryl heterocycle system. The development of indazole-based compounds for this target remains an area of potential exploration.
Phosphoinositide 3-kinase δ (PI3Kδ) Inhibition
The δ isoform of phosphoinositide 3-kinase (PI3Kδ) plays a crucial role in the activation and function of adaptive immune cells. nih.gov Consequently, selective inhibition of PI3Kδ is a promising strategy for the treatment of autoimmune disorders and certain cancers. nih.govnih.gov A number of PI3Kδ inhibitors have been developed, some of which feature heterocyclic scaffolds. mdpi.com
While direct evidence linking this compound derivatives to PI3Kδ inhibition is not available in the current literature, the versatility of the indazole scaffold in targeting various enzymes suggests that this is a potential area for future investigation. The design of indazole-based PI3Kδ inhibitors would likely focus on achieving high selectivity over other PI3K isoforms to minimize off-target effects. nih.govnih.gov
Receptor Antagonism/Agonism Studies
At present, there is a lack of specific studies in the public domain detailing the receptor antagonism or agonism of this compound derivatives.
Androgen Receptor (AR) Antagonism
The androgen receptor (AR) is a critical target in the treatment of prostate cancer. nih.gov Research into novel AR antagonists has led to the exploration of various heterocyclic scaffolds, including indazole and pyrazole derivatives. While direct studies on this compound are not extensively detailed, the development of related structures highlights the potential of this chemical class. For instance, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their ability to act as AR antagonists. nih.gov One compound from this series, 10e , demonstrated selective inhibition of LNCaP prostate cancer cell growth with an IC₅₀ value of 18 μmol/L and achieved a 46% downregulation of the prostate-specific antigen (PSA), a key AR target gene. nih.gov This activity was superior to the lead compound in the study. nih.gov The design of these molecules often involves creating diaryl compounds that can effectively antagonize the AR. nih.gov The exploration of 3-substituted indazoles is part of a broader strategy to develop metabolically stable and selective androgen receptor degraders (SARDs) and antagonists for treating castration-resistant prostate cancer. nih.gov
Other Relevant Receptor Interactions
Beyond the androgen receptor, derivatives of the indazole scaffold have been shown to interact with a variety of other critical receptors, particularly receptor tyrosine kinases (RTKs), which are pivotal in cancer cell signaling.
Fibroblast Growth Factor Receptors (FGFR): A series of indazole derivatives featuring fluorine substituents were developed as potent inhibitors of FGFR1 and FGFR2. One notable compound, containing a 2,6-difluoro-3-methoxyphenyl group, exhibited significant inhibitory activity with an IC₅₀ value of less than 4.1 nM for FGFR1 and 2.0 ± 0.8 nM for FGFR2. nih.gov
Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to 1H-indazole derivatives that act as potent inhibitors of EGFR kinase. A specific derivative, compound 109 , showed strong potency against both EGFR T790M and wild-type EGFR kinases, with IC₅₀ values of 5.3 nM and 8.3 nM, respectively. nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR): Multi-target inhibitors based on the indazole structure have been designed to target angiogenic RTKs. Compound 133 was identified as a potent inhibitor of VEGFR-2, Tie-2, and EphB4, with IC₅₀ values of 3.45 nM, 2.13 nM, and 4.71 nM, respectively. nih.gov
These interactions underscore the versatility of the indazole scaffold in targeting key receptors involved in oncogenesis and angiogenesis.
Elucidation of Molecular Targets and Cellular Pathways
The anti-cancer effects of indazole derivatives are mediated through the modulation of several key molecular targets and cellular pathways. The core mechanism often involves the inhibition of protein kinases, which disrupts downstream signaling cascades controlling cell proliferation, survival, and apoptosis.
Kinase Signaling Pathways: Indazole derivatives have been successfully designed as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). Advanced compounds from one study demonstrated potent enzymatic and cellular activity against ERK1/2, with IC₅₀ values ranging from 9.3 to 25.8 nM. nih.gov The inhibition of kinases like EGFR and FGFR also falls under this category, disrupting major signaling pathways in cancer. nih.gov
Apoptosis Induction: Several indazole derivatives exert their anti-proliferative effects by inducing apoptosis. One study found that compound 2f dose-dependently promoted apoptosis in 4T1 breast cancer cells. rsc.orgnih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgnih.gov Another derivative, compound 6o , was also confirmed to induce apoptosis by potentially inhibiting Bcl-2 family members. nih.govresearchgate.net Furthermore, compound 2f was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells, which are classic hallmarks of apoptosis induction. rsc.orgnih.gov
Cell Cycle Regulation: The p53 tumor suppressor pathway is another target for indazole derivatives. Compound 6o was suggested to affect the cell cycle by potentially acting on the p53/MDM2 pathway in a concentration-dependent manner. nih.govresearchgate.net
Inhibition of Metastasis: Indazole derivatives have also been shown to interfere with cancer cell migration and invasion. Treatment with compound 2f disrupted the migration and invasion of 4T1 cells, which was linked to a reduction in matrix metalloproteinase-9 (MMP9) and an increase in its inhibitor, TIMP2. rsc.orgnih.gov
Investigation of Anti-proliferative Effects
Derivatives of 1H-indazole have demonstrated significant anti-proliferative activity against a range of human cancer cell lines in vitro. These studies provide crucial, non-clinical data on the potential of these compounds as anti-cancer agents.
One series of 1H-indazole-3-amine derivatives was evaluated against several cancer cell lines. nih.gov Compound 6o from this series showed a promising inhibitory effect, particularly against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM. nih.govresearchgate.net Notably, this compound exhibited selectivity, being significantly less toxic to normal human embryonic kidney cells (HEK-293), which had an IC₅₀ of 33.2 µM. nih.govresearchgate.net
Another study focused on a series of indazole derivatives where compound 2f displayed potent growth inhibitory activity against multiple cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.orgnih.gov This compound was particularly effective against the 4T1 breast cancer cell line. rsc.orgnih.gov
The anti-proliferative effects of various indazole derivatives are summarized in the interactive table below.
| Derivative Compound | Cancer Cell Line | Effect | IC₅₀ Value | Source |
|---|---|---|---|---|
| Compound 6o | K562 (Chronic Myeloid Leukemia) | Anti-proliferative | 5.15 µM | nih.govresearchgate.net |
| Compound 6o | HEK-293 (Normal Kidney) | Cytotoxicity | 33.2 µM | nih.govresearchgate.net |
| Compound 2f | Various Cancer Cell Lines | Anti-proliferative | 0.23–1.15 µM | rsc.orgnih.gov |
| Compound 100 | KG1 (Myeloblast) | Anti-proliferative | 25.3 ± 4.6 nM | nih.gov |
| Compound 100 | SNU16 (Stomach Cancer) | Anti-proliferative | 77.4 ± 6.2 nM | nih.gov |
| Advanced Compounds (116, 117, 118) | HT29 (Colon Cancer) | Anti-proliferative | 0.9 ± 0.1~6.1 ± 1.1 μM | nih.gov |
Role of Fluorine in Modulating Biological Activity and Target Selectivity
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance therapeutic properties. chimia.chcapes.gov.br The unique characteristics of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's biological profile. capes.gov.brnih.gov
The presence of fluorine can alter electronic properties, lipophilicity, and steric parameters, which can lead to increased intrinsic activity, improved metabolic stability, and enhanced bioavailability. chimia.ch In the context of indazole derivatives, fluorine substitution is a key element of rational drug design.
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to more potent interactions with biological targets. Fluorine can participate in hydrogen bonds and other non-covalent interactions within the binding pockets of proteins, thereby increasing the affinity of the drug candidate for its target. capes.gov.brnih.gov For example, the incorporation of fluorine at the 6-position of quinolone antibiotics was shown to improve binding to the DNA gyrase complex. nih.gov This principle is applicable to fluorinated indazoles targeting kinase domains or other receptors.
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. capes.gov.br This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.
Modulation of Physicochemical Properties: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to permeate cell membranes and cross the blood-brain barrier. capes.gov.br This improved cell penetration can be crucial for reaching intracellular targets. nih.gov The strategic placement of fluorine atoms, as seen in this compound, is intended to leverage these effects to optimize the molecule's activity and selectivity. The presence of two fluorine atoms in the benzene (B151609) ring of the indazole core is expected to significantly influence its interaction with target enzymes or receptors.
Future Research Directions and Advanced Methodological Developments
Development of Novel and Sustainable Synthetic Pathways
The future synthesis of 4,6-Difluoro-1H-indazole-3-carbaldehyde and its derivatives will likely focus on the principles of green and sustainable chemistry. benthamdirect.comacs.org Traditional synthetic routes for indazoles can be lengthy and often rely on harsh reagents and metal catalysts. google.com Future methodologies will aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and solvents.
Recent advancements in the synthesis of fluorinated indazoles provide a roadmap for these future developments. For instance, metal-free fluorination techniques using reagents like N-fluorobenzenesulfonimide (NFSI) in aqueous media represent a significant step towards sustainability. organic-chemistry.orgacs.org The application of copper-catalyzed one-pot, three-component reactions for the synthesis of 2H-indazoles in green solvents like polyethylene (B3416737) glycol (PEG) also showcases a promising and efficient approach. acs.orgnih.govorganic-chemistry.org Furthermore, the use of high-throughput screening and statistical modeling can help in optimizing reaction conditions to ensure safety and high yields, as demonstrated in the development of an intramolecular Ullmann-type reaction for 1H-indazole synthesis. acs.org
Future research could explore enzymatic or biocatalytic methods for the synthesis of the 4,6-difluoroindazole core, which would offer high selectivity and mild reaction conditions. Additionally, flow chemistry presents an opportunity for the continuous and scalable production of this compound with improved safety and control over reaction parameters.
Exploration of Bioisosteric Replacements and Scaffold Hybridization Strategies
Bioisosteric replacement and scaffold hybridization are powerful strategies in drug design to optimize the pharmacological profile of a lead compound. cambridgemedchemconsulting.comnih.gov For this compound, these strategies can be employed to modulate its physicochemical properties, enhance target affinity, and improve pharmacokinetic parameters.
The indazole nucleus itself is often considered a bioisostere of indole (B1671886) and benzimidazole, providing a template for such modifications. guidechem.com Future research could involve the replacement of the fluorine atoms at the 4 and 6 positions with other halogen atoms or small functional groups to fine-tune electronic properties and binding interactions. The carbaldehyde at the 3-position is a key functional handle that can be transformed into various other groups. For example, it can be converted to an oxime, hydrazone, or other nitrogen-containing heterocycles, which can act as bioisosteres for other functional groups and participate in different binding interactions.
Scaffold hybridization involves combining the 4,6-difluoro-1H-indazole moiety with other pharmacologically active scaffolds. nih.gov For instance, hybridization with a pyrimidine (B1678525) ring has been shown to yield potent anticancer agents. nih.gov Similarly, combining the indazole scaffold with thiazole (B1198619) has been explored for the development of inhibitors for viral proteases. nsf.gov A recent study demonstrated that introducing a 1,2,4-oxadiazole (B8745197) ring as a bioisosteric replacement in a 1H-indazole scaffold resulted in potent and selective monoamine oxidase B inhibitors. nih.gov
| Strategy | Potential Modification on this compound | Anticipated Outcome |
| Bioisosteric Replacement | Replacement of fluorine with chlorine or a trifluoromethyl group. | Altered lipophilicity and electronic properties. |
| Bioisosteric Replacement | Conversion of the carbaldehyde to an oxime or hydrazone. | Modified hydrogen bonding capacity and chemical reactivity. |
| Scaffold Hybridization | Coupling with a pyrimidine or thiazole moiety. | Creation of novel chemical entities with potentially synergistic or new biological activities. |
| Scaffold Hybridization | Fusion with another heterocyclic ring system. | Development of compounds with unique three-dimensional shapes for improved target recognition. |
Advanced in Silico Screening and Rational Design of Derivatives
Computational methods are indispensable in modern drug discovery for the rational design and screening of new chemical entities. nih.govacs.org For this compound, in silico approaches can guide the design of derivatives with enhanced potency and selectivity towards specific biological targets.
Molecular docking studies can be used to predict the binding modes of this compound derivatives within the active site of a target protein. nih.govtandfonline.com This information can then be used to rationally design modifications that improve binding affinity. For example, docking studies have been successfully used to guide the design of indazole-based inhibitors of Unc-51-Like Kinase 1 (ULK1) and FMS-like tyrosine kinase 3 (FLT3). nih.govacs.orgtandfonline.com
Pharmacophore modeling and virtual screening of large compound libraries can identify novel scaffolds that can be derivatized from the this compound core. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can further refine the design process by establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds. A study on indazole-based diarylurea derivatives utilized molecular docking to explore the structure-activity relationship and interaction mechanisms, leading to the identification of a promising anticancer agent. nih.gov
| Computational Method | Application to this compound | Example from Indazole Research |
| Molecular Docking | Predicting binding modes of derivatives in target proteins. | Design of ULK1 inhibitors. nih.govacs.org |
| Virtual Screening | Identifying new derivatives from large compound databases. | Discovery of ligands binding to the "palm" region of ubiquitin specific protease 7 (USP7). nih.gov |
| Pharmacophore Modeling | Defining essential structural features for biological activity. | Identification of VEGFR-2 inhibitors. mdpi.com |
| QSAR | Correlating chemical structure with biological activity. | Exploration of SAR for indazole-based diarylurea derivatives. nih.gov |
High-Throughput Synthesis and Screening of Compound Libraries
To fully explore the chemical space around the this compound scaffold, high-throughput synthesis (HTS) and screening of compound libraries are essential. nih.govrsc.org These techniques allow for the rapid generation and evaluation of a large number of derivatives, accelerating the discovery of new drug candidates.
Parallel synthesis methodologies can be adapted to produce a library of this compound derivatives with diverse substituents. nih.gov For example, the carbaldehyde group can be readily reacted with a variety of amines, hydrazines, and other nucleophiles in a parallel fashion to generate a library of imines, hydrazones, and other derivatives. The fluorine atoms on the indazole ring can also be targeted for substitution, although this may require more specialized synthetic methods.
Once a library of compounds is synthesized, high-throughput screening assays can be used to evaluate their biological activity against a panel of targets. nih.gov This can include enzymatic assays, cell-based assays, and phenotypic screens. The data generated from these screens can then be used to identify hit compounds for further optimization. A solution-phase parallel synthesis strategy has been successfully employed to create a library of tri-substituted indazoles, overcoming challenges of regioselectivity. nih.gov
Integration of Multi-omics Data for Deeper Mechanistic Understanding
To fully understand the mechanism of action of drugs derived from this compound, it is crucial to integrate data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov This multi-omics approach can provide a comprehensive view of the cellular response to a compound and help to identify its molecular targets and pathways.
For instance, if a derivative of this compound shows potent anticancer activity, transcriptomic analysis (e.g., RNA-seq) of treated cancer cells can reveal changes in gene expression that point to the underlying mechanism. Proteomic studies can identify proteins that directly bind to the compound or whose expression or post-translational modifications are altered. Metabolomic analysis can shed light on the metabolic pathways that are perturbed by the compound.
The integration of these multi-omics datasets with computational modeling can help to construct a detailed mechanistic model of the drug's action. nih.gov This deeper understanding can guide the further development of the compound and help to identify potential biomarkers for patient stratification.
Q & A
Q. What are the standard synthetic protocols for preparing 4,6-Difluoro-1H-indazole-3-carbaldehyde?
- Methodological Answer : A common approach involves multi-step functionalization of indazole precursors. For example, fluorination can be achieved via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under controlled conditions. The aldehyde group is typically introduced via oxidation of a hydroxymethyl intermediate or through Vilsmeier-Haack formylation. Key steps include:
- Step 1 : Synthesis of 4,6-difluoro-1H-indazole using directed ortho-metalation (DoM) strategies to regioselectively introduce fluorine atoms.
- Step 2 : Formylation at the 3-position using POCl3/DMF (Vilsmeier reagent) in anhydrous solvents like DCM at 0–5°C .
Characterization via NMR (e.g., distinct aldehyde proton at δ ~10 ppm in H-NMR) and mass spectrometry is critical for validation .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- H/C-NMR : Confirm the presence of the aldehyde proton (δ ~10 ppm) and fluorine-coupled splitting patterns in aromatic regions.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated : 179.0495) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients.
- Elemental Analysis : Match experimental vs. theoretical C/H/N/F percentages (±0.3% tolerance) .
Q. What physicochemical properties are critical for handling this compound?
- Key Properties :
- Boiling Point : ~465°C (estimated via computational models) .
- Solubility : Limited in water; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM).
- Stability : Hygroscopic; store under inert atmosphere (N) at –20°C to prevent aldehyde oxidation .
Advanced Research Questions
Q. How does the electronic effect of 4,6-difluoro substitution influence the reactivity of the aldehyde group?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the aldehyde, enhancing its reactivity in nucleophilic additions (e.g., condensation with amines to form Schiff bases). Computational studies (DFT) can quantify this effect by analyzing LUMO energy levels. Experimental validation includes kinetic studies of reactions with hydrazines or thiols under varying pH conditions .
Q. How can researchers resolve contradictions in reported synthetic yields for fluorinated indazole derivatives?
- Methodological Answer : Discrepancies often arise from differences in:
- Fluorination agents (e.g., Selectfluor® vs. DAST).
- Reaction Solvents (polar aprotic vs. ethereal solvents).
Systematic optimization via Design of Experiments (DoE) is recommended. For example, a factorial design varying temperature (60–120°C), solvent (DMF vs. DCM), and catalyst load (5–20 mol%) can identify critical parameters .
Q. What strategies optimize the regioselectivity of fluorine introduction in indazole systems?
- Methodological Answer :
- Directed Metalation : Use tert-butoxy directing groups to control fluorination positions.
- Catalytic C–H Activation : Pd/ligand systems (e.g., Pd(OAc)/SPhos) enable selective C–F bond formation at electron-deficient positions .
- Computational Guidance : Molecular electrostatic potential (MEP) maps predict reactive sites for fluorination .
Q. How can researchers mitigate decomposition of the aldehyde group during storage or reaction?
- Methodological Answer :
- Stabilization Techniques :
- Add radical scavengers (e.g., BHT) to inhibit oxidation.
- Use anhydrous solvents and inert atmospheres for reactions.
- Derivatization : Convert the aldehyde to a stable acetal or imine prior to long-term storage .
Q. What advanced spectroscopic methods are suited for studying intermolecular interactions of this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
